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Compound of Interest

Compound Name: (R)-(+)-3-Butyn-2-ol

Cat. No.: B1348244

For Researchers, Scientists, and Drug Development Professionals

(R)-(+)-3-Butyn-2-ol is a chiral propargyl alcohol that serves as a versatile and valuable
building block in modern organic synthesis. Its rigid structure, combined with the presence of a
stereogenic center and two reactive functional groups—a secondary alcohol and a terminal
alkyne—makes it a sought-after precursor for the stereoselective synthesis of complex
molecules, particularly in the pharmaceutical industry. This technical guide provides a
comprehensive overview of the stereochemistry of (R)-(+)-3-Butyn-2-ol, including its synthesis,
chiroptical properties, and applications in asymmetric synthesis, with a focus on detailed
experimental methodologies and data presentation.

Physicochemical and Chiroptical Properties

(R)-(+)-3-Butyn-2-ol is a colorless to pale yellow liquid with a characteristic odor.[1] Its key
physical and chiroptical properties are summarized in the table below. The positive sign of its
specific optical rotation, denoted as (+), indicates that it rotates plane-polarized light in a
dextrorotatory manner. The "(R)" designation refers to its absolute configuration at the C-2
stereocenter, as determined by the Cahn-Ingold-Prelog priority rules.
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Property Value Reference(s)
Molecular Formula CaHeO [2]

Molecular Weight 70.09 g/mol [2]

CAS Number 42969-65-3 [2]

Boiling Point 108-111 °C (lit.)

Density 0.89 g/mL at 25 °C (lit.)

Refractive Index n20/D 1.426 (lit.)

Specific Optical Rotation (Ja]D)  +45° (neat, 22 °C)
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Enantioselective Synthesis and Resolution

The preparation of enantiomerically pure (R)-(+)-3-Butyn-2-ol can be achieved through two
primary strategies: asymmetric synthesis from a prochiral precursor or kinetic resolution of a
racemic mixture.

Asymmetric Synthesis via Noyori Transfer
Hydrogenation

A highly efficient method for the asymmetric synthesis of chiral propargyl alcohols is the Noyori
asymmetric transfer hydrogenation of the corresponding ynone. While a specific protocol for
(R)-(+)-3-Butyn-2-ol is not readily available in the literature, a well-documented procedure for
its enantiomer, (S)-4-Triisopropylsilyl-3-butyn-2-ol, can be adapted by using the opposite
enantiomer of the chiral ruthenium catalyst. The triisopropylsilyl (TIPS) protecting group
enhances the stability and simplifies the purification of the product. A subsequent deprotection
step yields the desired (R)-(+)-3-Butyn-2-ol.
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Figure 1: Asymmetric Synthesis of (R)-(+)-3-Butyn-2-ol.
Experimental Protocol: Asymmetric Transfer Hydrogenation (Adapted)

Reaction Setup: A flame-dried, round-bottomed flask equipped with a magnetic stir bar and
under an inert atmosphere (e.g., argon) is charged with 4-triisopropylsilyl-3-butyn-2-one and
anhydrous isopropanol.

Catalyst Addition: The (S,S)-Noyori ruthenium catalyst is dissolved in a minimal amount of
anhydrous dichloromethane and added to the reaction mixture.

Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer
chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

Workup: The solvent is removed under reduced pressure. The residue is then subjected to
purification by column chromatography on silica gel to yield (R)-4-triisopropylsilyl-3-butyn-2-
ol.

Deprotection: The purified silyl-protected alcohol is dissolved in a suitable solvent (e.g.,
tetrahydrofuran). A deprotecting agent such as tetrabutylammonium fluoride (TBAF) or silver
fluoride (AgF) is added, and the reaction is stirred until completion. An aqueous workup
followed by extraction and purification affords the final product, (R)-(+)-3-Butyn-2-ol.
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Lipase-Catalyzed Kinetic Resolution

Kinetic resolution using lipases is a powerful and environmentally benign method for separating
enantiomers. In this process, an enzyme selectively catalyzes the acylation of one enantiomer
of a racemic alcohol, leaving the other enantiomer unreacted. For 3-butyn-2-ol, the (R)-
enantiomer is typically acylated faster by many common lipases, allowing for the separation of
the acylated (R)-enantiomer from the unreacted (S)-enantiomer. The acylated product can then

be deacylated to yield the pure (R)-enantiomer.
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Figure 2: Lipase-Catalyzed Kinetic Resolution of 3-Butyn-2-ol.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution (General)

e Reaction Setup: Racemic 3-butyn-2-ol is dissolved in an appropriate organic solvent (e.qg.,

hexane or toluene).

e Enzyme and Acyl Donor Addition: A lipase (e.g., Novozym 435, which is immobilized
Candida antarctica lipase B) and an acyl donor (e.g., vinyl acetate) are added to the solution.

e Reaction Monitoring: The reaction is gently agitated at a controlled temperature and
monitored for conversion (ideally to ~50%) by GC or HPLC.
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o Workup and Separation: The enzyme is removed by filtration. The filtrate is concentrated,

and the resulting mixture of the unreacted (S)-alcohol and the (R)-ester is separated by

column chromatography.

o Hydrolysis: The isolated (R)-ester is dissolved in a solvent such as methanol, and a base

(e.g., potassium carbonate) is added to hydrolyze the ester back to the alcohol.

 Purification: After an agueous workup and extraction, the (R)-(+)-3-Butyn-2-ol is purified by

distillation or chromatography.

Enantiomeri
. c Excess . Reference(s
Lipase Substrate Acyl Donor Yield
(e.e.) of )
Product
Pseudomona  Racemic 4-
) ] ) ] >99% for (R)-
S cepacia trimethylsilyl- Vinyl Acetate ~47%
_ acetate
Lipase 3-butyn-2-ol
Novozym 435 ]
. Racemic
(Candida ]
] secondary Various Often >95% ~45-50% [3]
antarctica
) alcohols
Lipase B)

Applications in Asymmetric Synthesis

(R)-(+)-3-Butyn-2-ol is a valuable chiral synthon in the synthesis of various complex

molecules, including natural products and pharmaceuticals. Its utility stems from the ability to

further elaborate both the alcohol and the alkyne functionalities in a stereocontrolled manner.

Precursor to Vorapaxar

A prominent application of (R)-(+)-3-Butyn-2-ol is in the synthesis of the antiplatelet drug

Vorapaxar. Vorapaxar is a potent and selective antagonist of the protease-activated receptor-1

(PAR-1), which plays a crucial role in thrombin-mediated platelet aggregation. The specific

stereochemistry of the butynol-derived fragment is essential for the drug's activity.
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Figure 3: Mechanism of Action of Vorapaxar.

The signaling pathway illustrates that thrombin activates platelets by cleaving the N-terminus of

the PAR-1 receptor, which then acts as a tethered ligand to initiate intracellular signaling,

leading to platelet activation and aggregation.[4] Vorapaxar, synthesized from (R)-(+)-3-butyn-

2-ol, competitively inhibits this interaction, thereby preventing platelet activation.[4]

Other Asymmetric Transformations

The chiral center in (R)-(+)-3-Butyn-2-ol can direct the stereochemical outcome of subsequent

reactions. For example, the hydroxyl group can be used to direct metal-catalyzed reactions,

and the alkyne can undergo a variety of transformations, including:

Sonogashira Coupling: To introduce aryl or vinyl substituents.

Click Chemistry: For the formation of triazoles.

Hydrometallation/Cross-Coupling: To generate stereodefined vinyl metal species.

Pauson-Khand Reaction: For the construction of cyclopentenones.[2]
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Conclusion

(R)-(+)-3-Butyn-2-ol is a chiral building block of significant importance in stereoselective
synthesis. Its availability through efficient asymmetric synthesis and resolution methods,
combined with its versatile reactivity, ensures its continued use in the development of new
pharmaceuticals and other complex organic molecules. The detailed understanding of its
stereochemistry and the methodologies for its preparation are crucial for researchers and
scientists in the field of drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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